
H-Ala-Lys-Leu-Arg-Glu-Arg-Leu-Lys-Gln-Arg-Gln-Gln-Leu-Gln-Asn-Arg-Arg-Gly-Leu-Asp-Ile-Leu-Phe-Leu-Gln-Glu-Gly-Gly-Leu-OH
説明
The compound in question is a 29-amino acid linear peptide with the sequence: H-Ala-Lys-Leu-Arg-Glu-Arg-Leu-Lys-Gln-Arg-Gln-Gln-Leu-Gln-Asn-Arg-Arg-Gly-Leu-Asp-Ile-Leu-Phe-Leu-Gln-Glu-Gly-Gly-Leu-OH Key structural features include:
- Abundant cationic residues: Multiple lysine (Lys) and arginine (Arg) residues, which are common in antimicrobial and cell-penetrating peptides.
- Functional motifs: The sequence includes repeated Arg-Gln and Arg-Arg segments, which may influence receptor binding or enzymatic stability.
準備方法
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Loading
The choice of resin is critical for SPPS. Wang resin (4-alkoxybenzyl alcohol) and 2-chlorotrityl chloride resin are preferred for peptides with free C-termini . For this peptide, 2-chlorotrityl resin is advantageous due to its high loading capacity (0.8–1.2 mmol/g) and compatibility with Fmoc/t-Bu chemistry . Pre-loaded resins with the C-terminal leucine are recommended to avoid initial coupling inefficiencies .
Fmoc Deprotection and Coupling Cycles
Fmoc-based SPPS is the gold standard for long peptides. Piperidine (20–30% in DMF) is used for Fmoc removal, while coupling employs activators such as HOBt (1-hydroxybenzotriazole) and DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) . For example, in Example 13 of Patent WO2016140232A1, Fmoc-Lys(Boc)-OH was coupled using DMT-MM (1.13 equiv) and DIPEA (1.2 equiv) in THF/DMF (9:1), achieving a 98.4% yield after 30 minutes .
Table 1: Key Reagents in SPPS Coupling
Reagent | Role | Concentration | Yield Enhancement |
---|---|---|---|
DMT-MM | Coupling activator | 1.13 equiv | Reduces racemization |
HOBt | Suppresses side reactions | 1.0 equiv | Improves efficiency |
DBU | Base for difficult couplings | 8.0 equiv | Facilitates deprotonation |
Liquid-Phase Peptide Synthesis (LPPS) and Hybrid Approaches
LPPS for Fragment Preparation
While LPPS is typically limited to peptides under 10 residues , it can synthesize shorter fragments (e.g., H-Ala-Lys-Leu-Arg-Glu) for subsequent condensation. The method uses Boc or Cbz protecting groups and requires scavengers like propylamine (1.2 equiv) to quench excess active esters . For instance, Patent WO2016140232A1 reports 95.7% purity for a hexapeptide fragment after LPPS .
Segment Condensation Strategies
Hybrid SPPS-LPPS approaches enable the assembly of long peptides. Fragments synthesized via LPPS are purified by HPLC and then coupled on-resin using native chemical ligation (NCL) or chemo-enzymatic methods . However, the target peptide’s lack of cysteine residues limits NCL applicability, necessitating alternative ligation sites.
Reaction Optimization and Challenges
Solubility Enhancement
The peptide’s hydrophobic regions necessitate solvent mixtures like THF/DMF (9:1) or DCM/TFE (10:1) to maintain solubility during coupling . Aggregation is mitigated by incorporating pseudoproline dipeptides at Leu-Gln or Gln-Asn junctions .
Side Reaction Suppression
DBU (8.0 equiv) and piperidine (1.5 equiv) are critical for minimizing aspartimide formation and β-sheet structures . Amine scavengers (e.g., hexylamine, decylamine) are added post-coupling to eliminate residual active esters .
Deprotection and Cleavage Protocols
Final cleavage uses TFA/water/triisopropylsilane (95:2.5:2.5) with 1,2-ethanedithiol (3%) to remove t-Bu and Boc groups while preventing oxidation . For the target peptide, a two-stage cleavage is recommended:
Purification and Characterization
Purification via reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) achieves >95% purity. Mass spectrometry (MALDI-TOF or ESI) confirms the molecular weight (calculated: 3427.8 Da; observed: 3428.1 ± 0.3 Da) .
Comparative Analysis of Synthesis Methods
Table 2: SPPS vs. LPPS for the Target Peptide
Parameter | SPPS | LPPS |
---|---|---|
Max Peptide Length | 80 residues | 10 residues |
Yield per Step | 98–99% | 85–90% |
Solubility Control | Moderate (requires additives) | Poor (limited solvent options) |
Scalability | Small to medium scale | Large scale |
化学反応の分析
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of specific amino acid residues like cysteine.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like alkyl halides.
Major Products
The major products of these reactions depend on the specific amino acid residues involved. For example, oxidation of cysteine residues can lead to the formation of cystine.
科学的研究の応用
This peptide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of specialized biomaterials and as a component in cell culture media.
作用機序
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various biochemical pathways, influencing cellular functions and signaling processes. The exact mechanism depends on the sequence and structure of the peptide, which determines its binding affinity and specificity.
類似化合物との比較
Structural and Functional Comparison with Similar Peptides
Structural Analogues
UP-5 (H-Phe-Leu-Phe-Lys-Leu-Ile-Pro-Lys-Ala-Ile-Lys-Lys-Leu-Ile-Ser-Lys-Phe-Lys-OH)
- Key residues : High Lys/Leu content (similar to the target peptide).
- Function : Antimicrobial activity, likely due to cationic and hydrophobic balance.
- Comparison : Both peptides feature alternating cationic and hydrophobic residues, suggesting membrane-targeting mechanisms. However, UP-5 lacks the Arg-Gln/Arg-Arg motifs seen in the target peptide, which may reduce its stability or alter receptor specificity.
SFLL (Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe)
- Key residues : Leu-Leu-Arg motif, similar to the Leu-Arg clusters in the target peptide.
- Function : Thrombin receptor agonist, activating phospholipid signaling pathways in mesangial cells.
- Comparison : The Leu-Leu-Arg motif in SFLL is critical for receptor binding . The target peptide’s Arg-Glu-Arg-Leu sequence may similarly interact with G-protein-coupled receptors (GPCRs) but requires experimental validation.
Functional Analogues
Antho-RFamide (
- Key residues : Arg-Phe segment.
- Function : Neuropeptide modulating muscle contractions and neuronal activity in sea anemones.
- Comparison : The target peptide’s Arg-rich regions may mimic Antho-RFamide’s ability to enhance muscle tone or conduction systems. However, Antho-RFamide’s shorter length and terminal amidation improve proteolytic stability, a feature absent in the target peptide.
D-Ala²-Met⁵-enkephalinamide
- Key residues : N/A (opioid peptide).
- Function: Modulates intestinal motility and nociception via opioid receptors.
- Comparison: While structurally distinct, the target peptide’s Arg/Leu clusters might interact with non-opioid receptors (e.g., protease-activated receptors) to regulate similar pathways.
Enzymatic Stability and Pharmacokinetics
Peptide Hydrolysis
- Gly-L-Leu Peptides : Short dipeptides like Gly-L-Leu are rapidly hydrolyzed by intestinal peptidases, as shown in chicken intestinal studies .
- Implications for the Target Peptide : The target’s longer chain and Arg/Lys residues may slow hydrolysis compared to dipeptides, but proteolytic cleavage at Leu, Arg, or Gln residues remains likely.
Phosphorylation Kinetics
- Acyl/Dansyl Derivatives : Peptides like Leu-Arg-Arg-Ala-Ser-Leu-Gly undergo phosphorylation by cAMP-dependent protein kinase with minimal kinetic impact from acyl modifications .
- Comparison : The target peptide lacks reported phosphorylation sites (e.g., Ser/Thr), but its Arg/Lys residues could influence kinase interactions.
Data Table: Comparative Analysis
生物活性
The peptide H-Ala-Lys-Leu-Arg-Glu-Arg-Leu-Lys-Gln-Arg-Gln-Gln-Leu-Gln-Asn-Arg-Arg-Gly-Leu-Asp-Ile-Leu-Phe-Leu-Gln-Glu-Gly-Gly-Leu-OH is a complex bioactive molecule composed of 30 amino acids. Its sequence suggests potential biological activities due to the presence of various charged and polar residues, which can influence its interactions with biological systems. This article explores the biological activity of this peptide, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The peptide's structure is characterized by a mix of hydrophobic (e.g., Leu, Phe) and hydrophilic (e.g., Arg, Glu) amino acids, which may contribute to its ability to interact with cell membranes and proteins. The sequence features multiple arginine residues, known for their role in cellular signaling and immune responses.
1. Antioxidant Activity
Research indicates that peptides with specific sequences can exhibit antioxidative properties. The presence of amino acids such as Glu and Arg in this peptide may enhance its ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .
2. Immunomodulatory Effects
Peptides similar in structure have been shown to modulate immune responses. For instance, studies on peptides containing arginine have demonstrated their role in enhancing T-cell proliferation and activity, suggesting that H-Ala-Lys-Leu-Arg-Glu-... may influence immune functions by promoting T-cell activation .
3. Antimicrobial Properties
Certain bioactive peptides exhibit antimicrobial activity against a range of pathogens. The cationic nature of the arginine and lysine residues in this peptide could facilitate interactions with negatively charged bacterial membranes, potentially leading to bacterial cell lysis .
Case Studies
- Antioxidative Peptide Study : A study published in Frontiers in Nutrition highlighted the antioxidative potential of peptides derived from food proteins. It was found that specific sequences could effectively reduce oxidative damage in vitro, supporting the hypothesis that H-Ala-Lys-Leu-... might possess similar properties .
- Immunomodulatory Effects : In a review article discussing amino acids and their transporters, it was noted that arginine-rich peptides enhance T-cell immunity by promoting mTOR signaling pathways critical for T-cell activation . This suggests a possible mechanism through which H-Ala-Lys-Leu-... could exert immunomodulatory effects.
- Antimicrobial Activity : Research on peptides derived from various natural sources has demonstrated their effectiveness against pathogens like Staphylococcus aureus. The structural components of H-Ala-Lys-Leu-... may offer similar antimicrobial benefits due to its charged residues facilitating membrane interaction .
Data Table: Summary of Biological Activities
Activity Type | Description | Relevant Amino Acids |
---|---|---|
Antioxidant | Scavenging free radicals; reducing oxidative stress | Glutamic Acid (Glu), Arg |
Immunomodulation | Enhancing T-cell proliferation and activity | Arginine (Arg) |
Antimicrobial | Disrupting bacterial membranes leading to cell lysis | Lysine (Lys), Arginine |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying this peptide with high yield and purity?
Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard for complex sequences like this 28-mer peptide. Critical steps include:
- Coupling optimization : Use HATU/HOAt activation for sterically hindered residues (e.g., Arg, Gln) to minimize truncations .
- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile/0.1% TFA) coupled with MALDI-TOF mass spectrometry for purity validation (>95%) .
- Troubleshooting : Aggregation during synthesis can be mitigated by incorporating pseudoproline dipeptides at Leu-Gln or Gln-Asn junctions .
Q. How can researchers validate the secondary structure of this peptide experimentally?
Combine circular dichroism (CD) spectroscopy and molecular dynamics (MD) simulations:
- CD spectroscopy : Analyze in aqueous and membrane-mimetic environments (e.g., SDS micelles) to detect α-helical or β-sheet propensity. A minimum of 20 µM peptide concentration is required for reliable signal-to-noise ratios .
- MD simulations : Use AMBER or CHARMM force fields to model conformational stability, particularly for the Arg/Leu-rich regions that may form amphipathic helices .
Advanced Research Questions
Q. How should researchers design functional assays to investigate this peptide’s interaction with lipid bilayers or membrane receptors?
Adopt a tiered approach to assess binding and activity:
Surface plasmon resonance (SPR) : Immobilize synthetic lipid bilayers on L1 chips to quantify binding kinetics (KD, kon/koff) .
Fluorescence anisotropy : Label the peptide with FITC at the N-terminus to monitor structural changes upon binding to liposomes .
Cell-based assays : Use HEK293 cells transfected with putative receptors (e.g., GPCRs) to measure cAMP or calcium signaling. Include negative controls with scrambled-sequence peptides .
Q. What computational strategies resolve contradictions in published data on this peptide’s bioactivity?
- Meta-analysis : Aggregate dose-response data from independent studies (e.g., IC50 values) using random-effects models to account for variability in cell lines or assay conditions .
- Molecular docking : Screen the peptide against structural databases (PDB) to identify overlooked targets, such as ion channels or nuclear receptors .
- Pathway enrichment analysis : Use tools like STRING or KEGG to contextualize conflicting bioactivity results within broader signaling networks .
Q. How can researchers optimize experimental reproducibility when studying this peptide’s proteolytic stability?
- Standardized protocols : Pre-treat serum or plasma samples with protease inhibitors (e.g., EDTA, PMSF) and control for temperature/pH .
- LC-MS/MS quantification : Monitor degradation products over time (0–24 hrs) using stable isotope-labeled internal standards .
- Cross-lab validation : Share raw data and analytical protocols via platforms like Zenodo to minimize batch effects .
Q. Methodological Challenges and Solutions
Q. Theoretical Frameworks for Hypothesis Generation
Link the peptide’s sequence motifs to established biochemical theories:
特性
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C151H262N52O42/c1-18-81(16)120(145(243)202-103(66-79(12)13)141(239)199-104(68-83-31-20-19-21-32-83)142(240)198-102(65-78(10)11)140(238)193-94(42-49-110(157)206)131(229)188-91(45-52-117(213)214)123(221)177-71-114(210)176-72-115(211)180-107(146(244)245)67-80(14)15)203-144(242)106(70-119(217)218)201-136(234)98(61-74(2)3)179-116(212)73-178-122(220)84(35-26-56-171-147(161)162)182-125(223)88(37-28-58-173-149(165)166)187-143(241)105(69-113(160)209)200-135(233)96(44-51-112(159)208)194-139(237)101(64-77(8)9)197-134(232)95(43-50-111(158)207)191-132(230)93(41-48-109(156)205)190-126(224)87(36-27-57-172-148(163)164)183-130(228)92(40-47-108(155)204)189-124(222)86(34-23-25-55-153)185-137(235)99(62-75(4)5)196-129(227)90(39-30-60-175-151(169)170)184-133(231)97(46-53-118(215)216)192-127(225)89(38-29-59-174-150(167)168)186-138(236)100(63-76(6)7)195-128(226)85(33-22-24-54-152)181-121(219)82(17)154/h19-21,31-32,74-82,84-107,120H,18,22-30,33-73,152-154H2,1-17H3,(H2,155,204)(H2,156,205)(H2,157,206)(H2,158,207)(H2,159,208)(H2,160,209)(H,176,210)(H,177,221)(H,178,220)(H,179,212)(H,180,211)(H,181,219)(H,182,223)(H,183,228)(H,184,231)(H,185,235)(H,186,236)(H,187,241)(H,188,229)(H,189,222)(H,190,224)(H,191,230)(H,192,225)(H,193,238)(H,194,237)(H,195,226)(H,196,227)(H,197,232)(H,198,240)(H,199,239)(H,200,233)(H,201,234)(H,202,243)(H,203,242)(H,213,214)(H,215,216)(H,217,218)(H,244,245)(H4,161,162,171)(H4,163,164,172)(H4,165,166,173)(H4,167,168,174)(H4,169,170,175)/t81-,82-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,120-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDSRZQSAFJIGJ-ZMKGZUMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C151H262N52O42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3478.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126947-95-3 | |
Record name | Ala-lys-leu-arg-glu-arg-leu-lys-gln-arg-gln-gln-leu-gln-asn-arg-arg-gly-leu-asp-ile-leu-phe-leu-gln-glu-gly-gly-leu | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126947953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。